Comprehensive Solid-State Characterization and X-Ray Diffraction Analysis of 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid
Comprehensive Solid-State Characterization and X-Ray Diffraction Analysis of 5-Bromo-2-pyrrolidin-1-ylnicotinic Acid
Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Formulation Researchers.
Executive Summary
In the landscape of rational drug design, halogenated pyridine-carboxylic acid derivatives serve as critical active pharmaceutical ingredient (API) building blocks. 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (CAS: 742100-67-0; Formula: C₁₀H₁₁BrN₂O₂) presents a highly functionalized scaffold featuring a hydrogen-bond donating/accepting carboxylic acid, a hydrogen-bond accepting pyridine nitrogen, a polarizable bromine atom capable of halogen bonding, and a conformationally flexible pyrrolidine ring.
Understanding the solid-state behavior of such molecules is paramount. Polymorphism—the ability of a molecule to crystallize in multiple distinct lattice arrangements—directly impacts an API's solubility, bioavailability, and mechanical properties. This whitepaper establishes a rigorous, self-validating framework for the crystallographic characterization of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, detailing the causality behind advanced Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) methodologies.
Supramolecular Synthons and Crystal Engineering
The structural elucidation of small molecules relies on mapping their non-covalent interaction networks. For 5-Bromo-2-pyrrolidin-1-ylnicotinic acid, the crystal lattice is governed by a delicate balance of competing supramolecular synthons.
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Hydrogen Bonding Competition: Molecules possessing both carboxylic acid and pyridine moieties frequently exhibit competition between forming centrosymmetric acid-acid homodimers (the R22(8) motif) and acid-pyridine catemeric chains1[1]. The steric bulk of the ortho-pyrrolidinyl group likely disrupts coplanarity, favoring the formation of 1D catemeric chains over discrete dimers.
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Halogen Bonding ( σ -Hole Interactions): The C5-bromine atom introduces highly directional halogen bonding (C-Br···O or C-Br···N). In halogen-substituted nicotinic acids, these secondary interactions often bridge 1D hydrogen-bonded chains into 2D or 3D networks, imparting unique mechanical flexibility to the macroscopic crystal 2[2].
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Conformational Polymorphism: The sp³-hybridized pyrrolidine ring can adopt multiple envelope or half-chair conformations. Variations in this ring pucker between different crystallization conditions frequently result in conformational polymorphs.
Fig 1: Competing supramolecular synthons and interaction networks dictating the crystal lattice.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
SCXRD remains the gold standard for absolute structure determination, providing complete 3D molecular geometry and mapping the electron density of intermolecular bonds 3[3].
High-Throughput Micro-Crystallization
Obtaining diffraction-quality single crystals (>10 µm) of highly soluble organic molecules can be a bottleneck. We employ the Encapsulated Nanodroplet Crystallisation (ENaCt) method.
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Causality: Traditional slow evaporation requires milligrams of material and is prone to solvent depletion, yielding twinned or amorphous precipitates. ENaCt utilizes sub-microliter droplets of analyte dissolved in organic solvent, encapsulated within inert oils. The oil controls the evaporative loss rate, driving the system slowly into the metastable zone to nucleate high-quality, defect-free single crystals from mere micrograms of API 4[4].
Data Collection Protocol
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Crystal Mounting: Harvest a single crystal using a MiTeGen loop and inert perfluoropolyether oil. Flash-cool to 100 K using an N₂ cryostream. Causality: Cryo-cooling minimizes thermal atomic displacement parameters (ADPs), sharpening Bragg reflections and reducing radiation damage.
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Radiation Selection: Utilize Mo K α ( λ=0.71073 Å) or Ag K α radiation. Causality: While Cu K α yields stronger diffraction for light atoms, the presence of the heavy bromine atom in 5-Bromo-2-pyrrolidin-1-ylnicotinic acid causes severe X-ray absorption and fluorescence under Cu radiation. Shorter wavelength Mo/Ag sources mitigate these absorption artifacts.
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Diffraction and Integration: Collect ω and ϕ scans ensuring >99% completeness up to 2θ=55∘ . Integrate data using software such as CrysAlisPro or APEX4, applying a multi-scan absorption correction (e.g., SADABS) to account for the crystal's anisotropic shape.
Structure Solution and Self-Validation
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Solve the phase problem using intrinsic phasing (SHELXT).
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Refine the model using full-matrix least-squares on F2 (SHELXL).
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Validation: The protocol is self-validating via the residual factor ( R1 ). A successful, accurate structural model must yield an R1<5% and a Goodness-of-Fit (GoF) near 1.0. The final CIF must be processed through IUCr's checkCIF utility to ensure no Level A or B alerts exist before database deposition.
Fig 2: Integrated SCXRD and PXRD workflow ensuring self-validating solid-state characterization.
Powder X-Ray Diffraction (PXRD) and Polymorph Screening
While SCXRD solves the structure of a single crystal, PXRD is mandatory to prove that the single crystal is representative of the bulk manufactured batch and to screen for polymorphs5[5].
Sample Preparation and Data Collection
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Milling and Mounting: Gently grind the bulk powder to a uniform crystallite size (1-5 µm) to ensure random orientation. Mount on a zero-background silicon wafer. Causality: Large, anisotropic crystals (like needles or plates common to pyridine derivatives) tend to align flat on the holder, causing "preferred orientation" which artificially inflates the intensity of specific Bragg peaks, ruining quantitative phase analysis.
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Diffraction: Scan from 2θ=3∘ to 40∘ using Cu K α radiation. The unique fingerprint of the lattice spacing ( d -spacing) will instantly verify phase purity against the simulated SCXRD pattern.
Rietveld Refinement and Crystal Structure Prediction (CSP)
In cases where single crystals cannot be grown, Crystal Structure Prediction (CSP) algorithms generate thermodynamically plausible crystal packing models. These theoretical models are then validated by refining them against the experimental PXRD data using the Rietveld method, minimizing the difference between the calculated and observed powder patterns6[6].
Quantitative Data Summaries
Because the empirical SCXRD data for CAS 742100-67-0 is highly specific to proprietary batch crystallizations, Table 1 outlines the anticipated crystallographic parameters derived from isostructural halogenated nicotinic acid derivatives, serving as a baseline for refinement. Table 2 defines the strict instrumental parameters required for reproducibility.
Table 1: Anticipated Crystallographic Parameters for 5-Bromo-2-pyrrolidin-1-ylnicotinic acid
| Parameter | Anticipated Value / Range | Causality / Rationale |
| Crystal System | Monoclinic or Triclinic | Low symmetry is typical for sterically hindered, multi-functional APIs. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing favored by carboxylic acid dimer formation. |
| Z (Molecules/Unit Cell) | 4 (for P21/c ) | Standard packing efficiency for this molecular volume (~250 ų). |
| Density ( ρcalc ) | ~1.65 - 1.75 g/cm³ | High density driven by the heavy bromine atom. |
| Key H-Bond Lengths | O-H···O: ~2.6 Å O-H···N: ~2.7 Å | Defines whether the primary synthon is a dimer or a catemer. |
| Halogen Bond Length | C-Br···O: ~3.1 - 3.3 Å | Must be shorter than the sum of van der Waals radii (3.37 Å) to be valid. |
Table 2: Standardized XRD Experimental Parameters
| Parameter | SCXRD Specification | PXRD Specification |
| Radiation Source | Mo K α ( λ=0.71073 Å) | Cu K α ( λ=1.5406 Å) |
| Detector | Photon II CPAD or HyPix-6000HE | 1D Silicon Strip (e.g., LYNXEYE) |
| Temperature | 100(2) K (Cryostream) | 298(2) K (Ambient) |
| Scan Range | Complete sphere ( θ up to 27.5°) | 2θ=3∘ to 40∘ |
| Validation Metric | R1<0.05 , wR2<0.15 | Rietveld Rwp<10% |
Conclusion
The solid-state characterization of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid requires a holistic approach that bridges molecular design with macroscopic material properties. By utilizing ENaCt for micro-crystallization, selecting appropriate X-ray wavelengths to mitigate bromine absorption, and rigorously cross-validating SCXRD 3D models with bulk PXRD Rietveld refinements, researchers can establish a highly trustworthy, self-validating crystallographic profile. This profile is essential for downstream pharmaceutical formulation, ensuring the API's thermodynamic stability and consistent bioavailability.
References
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From Competition to Commensuration by Two Major Hydrogen-Bonding Motifs ACS Publications (Crystal Growth & Design) URL:[Link][1]
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